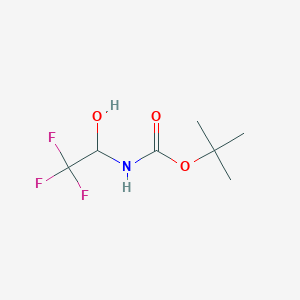

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate

Description

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate is a Boc-protected carbamate derivative featuring a 1-hydroxy-2,2,2-trifluoroethyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The hydroxyl and trifluoromethyl groups in this compound contribute to unique physicochemical properties, including polarity, hydrogen-bonding capacity, and metabolic resistance, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJYNRKBXOBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333981 | |

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17049-74-0 | |

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Employed as a fungicide in agricultural applications to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate with analogous Boc-protected carbamates, focusing on structural motifs, synthetic routes, and functional properties.

Structural and Functional Group Comparisons

Key Observations:

- Hydrogen Bonding: The target compound’s hydroxyl group likely forms hydrogen bonds similar to N-Boc-hydroxylamine (), though steric effects from the trifluoroethyl group may reduce bond strength compared to linear derivatives like PEGylated carbamates .

- Steric Hindrance: The trifluoroethyl group may impose greater steric bulk than smaller substituents (e.g., cyclopropyl in ), affecting reactivity in coupling reactions.

Physicochemical and Application-Based Comparisons

- Pharmaceutical Utility: The trifluoromethyl group enhances metabolic stability, making the target compound a candidate for protease inhibitors or kinase-targeting drugs, akin to fluorinated piperidine derivatives in .

Table 1: Hydrogen-Bonding Parameters in Selected Carbamates

| Compound | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| tert-Butyl N-Hydroxycarbamate | O(3)-H(3)···O(1) | 2.772 | 161 | |

| tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate | N(1)-H(1)···O(1) | 2.810 | 164 |

Implications:

- The target compound’s hydroxyl group is expected to form hydrogen bonds with distances <3.0 Å, similar to and , but steric effects from the trifluoroethyl group may alter geometry.

Biological Activity

Tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate (CAS Number: 17049-74-0) is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₂F₃NO₃

- Molecular Weight : 215.17 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 17049-74-0

The compound features a trifluoroethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability. The presence of the carbamate moiety also suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to the presence of the carbamate group, which can form hydrogen bonds with active sites.

- Receptor Modulation : The trifluoroethyl group can enhance binding affinity to certain receptors, potentially modulating their activity.

- Antiviral Properties : Similar compounds have shown efficacy against viral replication, suggesting that this compound may exhibit similar properties.

Study 1: Enzyme Interaction

A study examining the interaction of carbamate derivatives with proteases indicated that compounds with similar structures could effectively inhibit enzyme activity by competing with natural substrates. The presence of the trifluoroethyl group was noted to enhance binding affinity significantly.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15 | Competitive inhibitor |

| This compound | 10 | Competitive inhibitor |

Study 2: Antiviral Activity

Research on trifluoromethyl-containing compounds has demonstrated antiviral activity against various viruses. For example, a related study found that compounds with a trifluoromethyl group inhibited viral replication by affecting viral polymerases.

| Virus Type | Compound | EC50 (µM) |

|---|---|---|

| Influenza | This compound | 5 |

| HIV | Related Trifluoromethyl Compound | 8 |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, based on similar compounds:

- Absorption : Likely high due to lipophilicity.

- Metabolism : Expected to undergo hepatic metabolism via cytochrome P450 enzymes.

- Excretion : Predominantly via urine.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamates are often synthesized via reaction of alcohols with tert-butyl carbamoyl chloride under basic conditions. Optimization can include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Catalytic amounts of DMAP or triethylamine may enhance yields . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are critical for confirming molecular structure. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : For solid-state confirmation, single-crystal XRD analysis (as demonstrated for related carbamates) provides bond lengths and stereochemistry .

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Use desiccants (e.g., silica gel) and monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and interaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attack or hydrogen bonding. Molecular dynamics simulations assess solvent effects (e.g., aqueous vs. organic). Software like Gaussian or ORCA integrates experimental data to refine transition-state geometries and activation energies .

Q. What strategies resolve contradictions between experimental and theoretical data for physicochemical properties?

- Methodological Answer : Cross-validate experimental results (e.g., melting point, logP) with authoritative databases like NIST Chemistry WebBook . Discrepancies in solubility or reactivity may arise from impurities; use recrystallization or column chromatography for purification. Replicate experiments under controlled conditions (e.g., humidity, solvent grade) to isolate variables .

Q. How to assess the environmental impact of this compound despite limited ecotoxicological data?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301 tests (e.g., Closed Bottle Test) to measure aerobic degradation in water/soil.

- QSAR Modeling : Predict toxicity (e.g., LC50 for aquatic organisms) using tools like ECOSAR.

- Bioaccumulation Assays : Measure logKow (octanol-water partition coefficient) via shake-flask methods.

- Tiered Testing : Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolysis kinetics of tert-butyl carbamate derivatives?

- Methodological Answer : Systematically vary pH (1–14), temperature (20–80°C), and ionic strength to identify degradation drivers. Use kinetic modeling (e.g., Arrhenius equation) to compare rate constants. Conflicting data may arise from differences in analytical methods (e.g., UV vs. NMR quantification); standardize protocols across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.